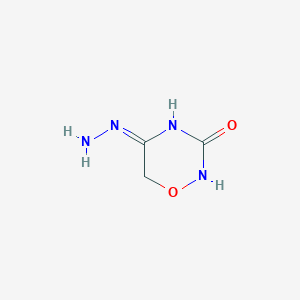
5-hydrazino-6H-1,2,4-oxadiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazines. These compounds are known for their nonplanar, nonaromatic ring structures, which provide stability both thermodynamically and biochemically . This stability makes them useful structural motifs in various fields, including medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method is the reaction of resin-bound aryl or hetero-aromatic acyl hydrazides with 2-substituted-2-bromoacetic acids and 4-nitrophenyl chloroformate, followed by treatment with diisopropylethylamine (DIEA). This leads to intramolecular cyclization reactions, producing the desired oxadiazinone scaffold .
Industrial Production Methods
Industrial production methods for 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scalability, are likely applicable.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazoles.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents on the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazines, oxadiazoles, and reduced oxadiazine derivatives .
Applications De Recherche Scientifique
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a synthon for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in developing drugs for neurodegenerative disorders and cancer.
Industry: Utilized in the development of pesticides and growth regulators.
Mécanisme D'action
The mechanism of action of 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-oxadiazin-5-one: Another oxadiazine derivative with similar structural features.
1,3,4-oxadiazol-2-one: A related compound known for its bioactivity and use as a serine hydrolase inhibitor.
Uniqueness
5-hydrazinyl-6H-1,2,4-oxadiazin-3-one is unique due to its specific hydrazinyl substitution, which imparts distinct chemical reactivity and biological activity compared to other oxadiazine derivatives .
Propriétés
Formule moléculaire |
C3H6N4O2 |
|---|---|
Poids moléculaire |
130.11 g/mol |
Nom IUPAC |
(5E)-5-hydrazinylidene-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C3H6N4O2/c4-6-2-1-9-7-3(8)5-2/h1,4H2,(H2,5,6,7,8) |
Clé InChI |
CVLXIFRZGBIZMG-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N\N)/NC(=O)NO1 |
SMILES canonique |
C1C(=NN)NC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


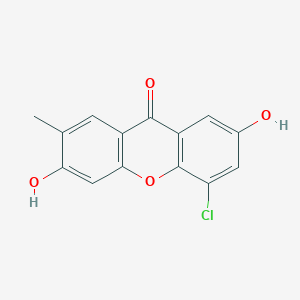

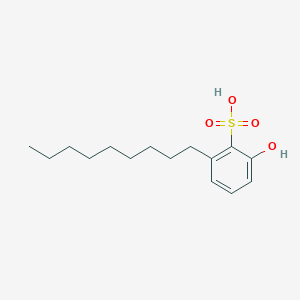
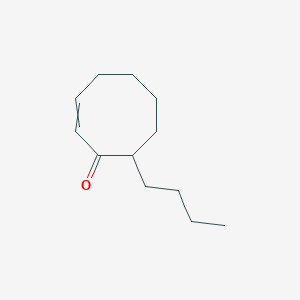
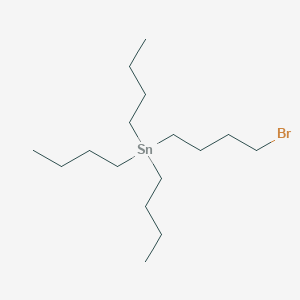
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
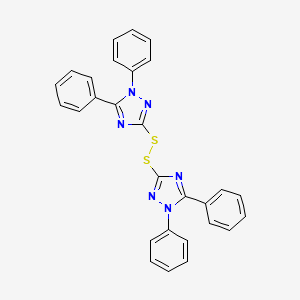
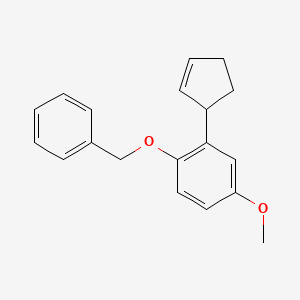
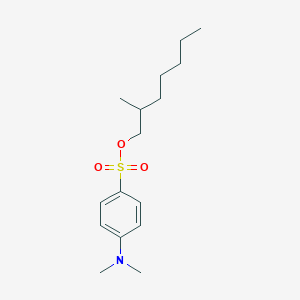
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
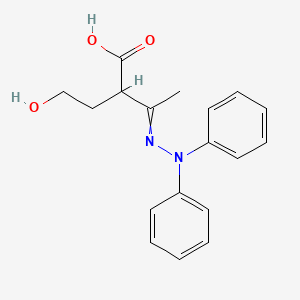
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
